Home > Products > Screening Compounds P23151 > AZD-9291 dimesylate
AZD-9291 dimesylate -

AZD-9291 dimesylate

Catalog Number: EVT-1533721
CAS Number:
Molecular Formula: C30H41N7O8S2
Molecular Weight: 691.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-9291 dimesylate is a potent and selective mutated forms EGFR inhibitor(Exon 19 deletion EGFR IC50=12.92 nM, L858R/T790M EGFR IC50= 11.44 nM, wild type EGFR IC50= 493.8 nM).  Exon 19 deletion EGFR AZD-9291 is a third-generation EGFR inhibitor, showed promise in preclinical studies and provides hope for patients with advanced lung cancers that have become resistant to existing EGFR inhibitors. AZD9291 is highly active in preclinical models and is well tolerated in animal models. It inhibits both activating and resistant EGFR mutations while sparing the normal form of EGFR that is present in normal skin and gut cells, thereby reducing the side effects encountered with currently available medicines.
Overview

AZD-9291 dimesylate, also known as osimertinib, is a third-generation irreversible inhibitor specifically designed to target the epidermal growth factor receptor, particularly effective against mutations associated with non-small cell lung cancer. Developed by AstraZeneca, it has gained attention for its ability to overcome resistance mutations such as T790M while sparing the wild-type receptor, making it a significant advancement in targeted cancer therapies.

Source and Classification

AZD-9291 is classified as an epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily utilized in the treatment of advanced non-small cell lung cancer harboring specific mutations in the epidermal growth factor receptor gene. The compound is administered orally and has been evaluated in various clinical trials for its efficacy and safety profile in patients who have previously progressed on other epidermal growth factor receptor inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD-9291 involves several sophisticated chemical reactions. A notable approach utilizes an automated flow reactor for optimizing the final stages of synthesis. This method includes a telescoped amide coupling followed by an elimination reaction, achieving a yield of approximately 89% through iterative optimization using high-performance liquid chromatography for real-time analysis .

Key steps in the synthesis include:

  1. Formation of key intermediates: The initial compounds are reacted under controlled conditions to form intermediates that will lead to AZD-9291.
  2. Covalent modification: The compound covalently modifies the cysteine residue at position 797 of the epidermal growth factor receptor, a critical step in its mechanism of action .
Molecular Structure Analysis

Structure and Data

AZD-9291 has a molecular formula of C28H33N7O2C_{28}H_{33}N_{7}O_{2} and a molecular weight of approximately 499.61 g/mol . The compound's structure features a unique pyrimidine core that distinguishes it from earlier-generation inhibitors. Its structural characteristics include:

  • A mono-anilino-pyrimidine backbone.
  • Electrophilic functionality positioned on the pyrimidine ring, which is essential for its irreversible binding to the epidermal growth factor receptor.

The detailed molecular structure supports its selectivity and potency against specific mutations while minimizing off-target effects.

Chemical Reactions Analysis

Reactions and Technical Details

AZD-9291 undergoes several key chemical reactions during its synthesis and mechanism of action:

  • Covalent Bond Formation: The primary reaction involves the formation of a covalent bond between AZD-9291 and the cysteine residue at position 797 of the epidermal growth factor receptor, which is crucial for its inhibitory action .
  • Hydrolysis and Decomposition: In vivo, AZD-9291 can undergo metabolic transformations that may affect its pharmacokinetic properties, including hydrolysis leading to various metabolites that retain some activity against mutant forms of the receptor.
Mechanism of Action

Process and Data

AZD-9291 functions by irreversibly binding to the epidermal growth factor receptor at the cysteine 797 residue within the ATP-binding pocket. This binding prevents ATP from accessing its binding site, thereby inhibiting downstream signaling pathways critical for tumor cell proliferation and survival .

In preclinical studies, AZD-9291 demonstrated potent inhibition of both sensitizing mutations (such as L858R) and resistance mutations (like T790M), with IC50 values indicating high potency (e.g., 12 nmol/L for L858R) . This selectivity is pivotal in treating patients who have developed resistance to first-generation inhibitors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD-9291 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: Following oral administration, AZD-9291 has a half-life of approximately three hours, allowing for once-daily dosing regimens in clinical settings .
Applications

Scientific Uses

AZD-9291 is primarily used in clinical settings for:

  • Treatment of Non-Small Cell Lung Cancer: It is indicated for patients with advanced non-small cell lung cancer who have specific mutations in the epidermal growth factor receptor that confer resistance to earlier therapies.
  • Research: Ongoing studies are evaluating its efficacy across different patient populations, including those without confirmed T790M mutations, to better understand its broader applications in oncology.

Properties

Product Name

AZD-9291 dimesylate

Molecular Formula

C30H41N7O8S2

Molecular Weight

691.82

Synonyms

(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.